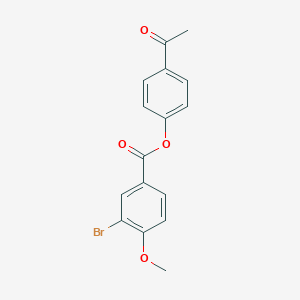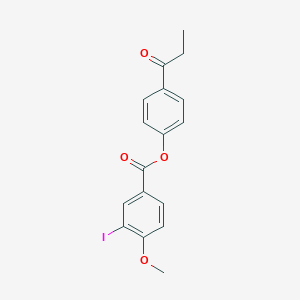
4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether is a synthetic organic compound that features a combination of halogenated phenoxy and pyrazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether typically involves multiple steps:
Halogenation: The starting material, phenol, undergoes bromination and chlorination to introduce the bromo and chloro substituents.
Ether Formation: The halogenated phenol is then reacted with an appropriate alkylating agent to form the phenoxy ether.
Pyrazole Formation: The pyrazole ring is synthesized separately, often starting from hydrazine and a diketone.
Coupling Reaction: The phenoxy ether and pyrazole intermediates are coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenoxy and pyrazole moieties can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or nucleophiles like amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of new drugs.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-bromo-2-chlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone: Lacks the dimethyl groups on the pyrazole ring.
2-(4-bromo-2-chlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propanone: Has a propanone instead of an ethanone group.
2-(4-bromo-2-chlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butanone: Has a butanone instead of an ethanone group.
Uniqueness
The presence of both bromo and chloro substituents on the phenoxy ring, combined with the dimethyl-substituted pyrazole ring, gives 4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether unique chemical properties
Eigenschaften
Molekularformel |
C13H12BrClN2O2 |
|---|---|
Molekulargewicht |
343.6 g/mol |
IUPAC-Name |
2-(4-bromo-2-chlorophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C13H12BrClN2O2/c1-8-5-9(2)17(16-8)13(18)7-19-12-4-3-10(14)6-11(12)15/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
QTYRVJYFQCFYQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Br)Cl)C |
Kanonische SMILES |
CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Br)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-4-chlorophenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B320423.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320424.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320426.png)
![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320427.png)
![5-Benzyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B320428.png)
![2-{[(4-Methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320429.png)
![2-(4-methoxyphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B320432.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320433.png)



![2-acetylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B320442.png)


